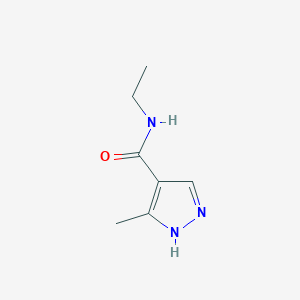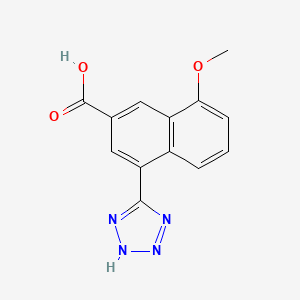
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline
Descripción general
Descripción
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline is a synthetic organic compound that features a methyloxy group, a methylsulfonyl group, and a piperazinyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Introduction of the methyloxy group via nucleophilic substitution on a suitable precursor.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride.
Piperazine Introduction: Coupling of the piperazine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyloxy or piperazinyl groups.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methyloxy and methylsulfonyl groups could play roles in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methyloxy)-4-[4-(methylthio)-1-piperazinyl]aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(Methyloxy)-4-[4-(methylamino)-1-piperazinyl]aniline: Similar structure but with a methylamino group.
Uniqueness
The presence of the methylsulfonyl group in 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline may confer unique chemical properties, such as increased polarity and potential for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C12H19N3O3S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3O3S/c1-18-12-9-10(3-4-11(12)13)14-5-7-15(8-6-14)19(2,16)17/h3-4,9H,5-8,13H2,1-2H3 |
Clave InChI |
ZEYQDLGKVRNAJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanamine, N-cyclohexyl-N-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B8756061.png)


![Methyl 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoate](/img/structure/B8756069.png)

![Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro-](/img/structure/B8756095.png)


![2-Chloro-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8756130.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile](/img/structure/B8756138.png)
![2-(Methylthio)-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8756142.png)

